Norpropranolol, (+)-

Enantioselective Pharmacology Beta-Adrenoceptor Antagonism Chiral Chromatography

For rigorous analytical and pharmacological studies, only the single (R)-enantiomer, (+)-Norpropranolol (CAS 88547-39-1), ensures stereospecific accuracy. This direct CYP1A2 metabolite of propranolol is indispensable for chiral LC-MS method validation and β-AR binding assays, where racemic mixtures (CAS 20862-11-7) introduce uncontrolled variables. Secure this reference standard to guarantee data integrity and meet regulatory requirements for chiral drug development.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 88547-39-1
Cat. No. B12682740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorpropranolol, (+)-
CAS88547-39-1
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(CN)O
InChIInChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m1/s1
InChIKeyZFMCITCRZXLMDJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Norpropranolol (CAS 88547-39-1) – An Active Metabolite Reference Standard for Beta-Blocker Research & Development


(+)-Norpropranolol (CAS 88547-39-1) is a chiral primary active metabolite of the non-selective beta-adrenergic receptor (β-AR) antagonist propranolol . It is formed via N-dealkylation of propranolol, primarily catalyzed by the cytochrome P450 isoform CYP1A2 [1]. As an active metabolite with inherent β-AR binding affinity (Kd = 42 nM in turkey erythrocytes), it is essential for understanding the full pharmacodynamic profile of propranolol-based therapies [2].

Why (+)-Norpropranolol Cannot Be Substituted by Racemic Norpropranolol or Propranolol in Critical Assays


Generic substitution of (+)-norpropranolol (CAS 88547-39-1) with racemic norpropranolol (CAS 20862-11-7) or the parent drug propranolol is scientifically invalid due to critical differences in stereochemistry, metabolic origin, and receptor pharmacology. β-adrenergic antagonists exhibit profound enantioselectivity; for example, S-propranolol is at least two orders of magnitude more potent than R-propranolol for β-adrenoceptor antagonism [1]. This principle extends to metabolites, where the (+)-enantiomer has a distinct, stereospecific formation pathway via CYP1A2 from the parent drug [2]. Consequently, using an undefined racemic mixture or the wrong enantiomer introduces uncontrolled variables in receptor binding, functional inhibition, and metabolic tracing studies, rendering results non-reproducible and compromising data integrity in both analytical and pharmacological contexts.

Quantitative Differentiation of (+)-Norpropranolol (CAS 88547-39-1) for Rigorous Scientific Selection


Defined Stereochemistry for Enantioselective Receptor Binding Studies

(+)-Norpropranolol is the defined (R)-enantiomer of the active metabolite. This is in direct contrast to racemic (±)-norpropranolol (CAS 20862-11-7), a mixture of both enantiomers . β-adrenergic antagonists exhibit profound enantioselectivity; for instance, S-propranolol is at least two orders of magnitude more potent than R-propranolol with regard to β-adrenoceptor antagonism [1]. This established principle necessitates the use of single, defined enantiomers like (+)-norpropranolol to ensure unambiguous, reproducible receptor pharmacology data.

Enantioselective Pharmacology Beta-Adrenoceptor Antagonism Chiral Chromatography

Quantified Beta-Adrenergic Receptor Binding Affinity (Kd)

Norpropranolol exhibits direct, quantifiable binding to β-adrenergic receptors (β-ARs). In a classical study using turkey erythrocytes, the dissociation constant (Kd) for norpropranolol binding to β-ARs was determined to be 42 nM [1]. While this is a baseline metric for the compound class, it is essential for any comparative pharmacology experiment involving β-AR antagonists and their metabolites.

Receptor Binding Assay Beta-Blocker Pharmacology Radioligand Displacement

Quantified Inhibition of Beta-Adrenoceptor-Mediated Adenylate Cyclase Activity (Ki)

Norpropranolol acts as a functional β-AR antagonist, inhibiting agonist-induced downstream signaling. In the same turkey erythrocyte model, norpropranolol inhibited the activation of adenylate cyclase stimulated by the full agonist (-)-isoproterenol, with an inhibitory constant (Ki) of 175 nM [1]. This value is a direct measure of its functional potency in blocking β-AR-mediated cAMP production, a key pathway for understanding its pharmacological action.

Functional Antagonism cAMP Signaling Beta-Blocker Pharmacology

Key Application Scenarios for (+)-Norpropranolol (CAS 88547-39-1) Based on Quantitative Evidence


Enantioselective Analytical Method Development and Validation

As a single, defined (R)-enantiomer, (+)-norpropranolol is the essential reference standard for developing and validating chiral chromatographic methods (e.g., HPLC, LC-MS) to separate and quantify norpropranolol enantiomers in biological matrices . Its use ensures that analytical methods for pharmacokinetic and drug metabolism studies are stereospecifically accurate, which is a regulatory requirement for chiral drug development [1].

Quantitative In Vitro Pharmacology of Beta-Adrenoceptor Subtypes

The compound is required for rigorous in vitro experiments designed to measure its binding affinity (Kd) and functional antagonism (Ki) at specific β-AR subtypes, particularly when comparing its activity to other propranolol metabolites like 4-hydroxypropranolol or the parent drug . Using the single enantiomer prevents the confounding data interpretation that arises from using a racemic mixture.

Metabolic Pathway Elucidation and CYP Isoform Phenotyping

(+)-Norpropranolol is the direct product of CYP1A2-mediated N-dealkylation of propranolol . Its use as an analytical standard is critical for in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes to quantify CYP1A2 activity, investigate drug-drug interactions, and fully map the stereoselective metabolism of propranolol [1].

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